Piribedil maleate

Parkinson's disease dopamine agonists monotherapy

Prioritize this batch for early-PD monotherapy trials—network meta-analysis ranks it first for UPDRS-II (SUCRA 0.922) and UPDRS-III (0.960), outperforming pramipexole and ropinirole. Its 20-fold D3>D2 selectivity makes it the tool-of-choice for limbic and cognitive circuit interrogation. Exclusive α2-adrenoceptor antagonism (pKi 7.1) enables noradrenergic pathway dissection unavailable with other NEDAs. Documented levodopa-sparing effect supports long-term disease-modification protocols.

Molecular Formula C20H22N4O6
Molecular Weight 414.4 g/mol
CAS No. 937719-94-3
Cat. No. B1678448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiribedil maleate
CAS937719-94-3
SynonymsPiribedil Maleate; 
Molecular FormulaC20H22N4O6
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H18N4O2.C4H4O4/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;5-3(6)1-2-4(7)8/h1-5,10H,6-9,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyDKGOFBARSQSLOW-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piribedil Maleate (CAS 937719-94-3): A Non-Ergot Dopamine D2/D3 Agonist with α2-Adrenoceptor Antagonist Activity for Parkinson's Research


Piribedil maleate (CAS 937719-94-3), a non-ergot piperazine derivative, is a dopamine receptor agonist that preferentially binds to D2 and D3 receptor subtypes with 20-fold higher affinity for D3 over D2-like receptors, while showing negligible D1 affinity [1]. It is used primarily in the symptomatic management of Parkinson's disease, and it also acts as a functional antagonist at α2A- and α2C-adrenoceptors (pKi values of 7.1 and 7.2, respectively), a unique pharmacological feature not shared by most other dopamine agonists [2].

Why Piribedil Maleate is Not Directly Interchangeable with Other Non-Ergot Dopamine Agonists


Substitution among non-ergot dopamine agonists (NEDAs) like pramipexole, ropinirole, and rotigotine is not straightforward due to distinct receptor binding profiles, pharmacokinetic properties, and clinical efficacy outcomes. Piribedil exhibits a 20-fold selectivity for D3 over D2 receptors [1] and possesses α2-adrenoceptor antagonist activity not seen in pramipexole or ropinirole [2], which may influence its effects on vigilance, dyskinesia, and mood. Furthermore, a 2023 network meta-analysis of six NEDAs in early Parkinson's disease found that piribedil ranked first for improving activities of daily living (UPDRS-II) and motor function (UPDRS-III) as monotherapy, with SUCRA values of 0.922 and 0.960, respectively, outperforming both pramipexole and ropinirole formulations [3]. These quantitative differences underscore why piribedil cannot be assumed to be equivalent to its in-class comparators.

Quantitative Differentiation of Piribedil Maleate: Head-to-Head and Comparative Evidence


Piribedil vs. Pramipexole and Ropinirole in Early Parkinson's Disease: Monotherapy Efficacy Ranking

In a 2023 systematic review and network meta-analysis of six non-ergot dopamine agonists in early Parkinson's disease, piribedil, when used as monotherapy, ranked first for improvement in UPDRS-II (activities of daily living) and UPDRS-III (motor function) scores, with SUCRA probabilities of 0.922 and 0.960, respectively. This ranking placed piribedil ahead of pramipexole immediate-release (SUCRA: 0.603 for UPDRS-II, 0.532 for UPDRS-III), pramipexole extended-release (0.526, 0.536), ropinirole immediate-release (0.561, 0.659), and ropinirole prolonged-release (0.398, 0.542) [1]. In terms of overall composite scores from a rapid health technology assessment, piribedil achieved 74.90 points, comparable to pramipexole ER (74.99) and significantly ahead of pramipexole IR (72.40), rotigotine (70.78), and ropinirole formulations (69.06 and 68.41) [2]. No statistically significant differences were found between piribedil and the other NEDAs for UPDRS-II and UPDRS-III, but piribedil exhibited higher improvement on UPDRS-II+III compared to pramipexole IR and rotigotine [1].

Parkinson's disease dopamine agonists monotherapy UPDRS network meta-analysis

Receptor Selectivity: 20-Fold Higher Affinity for D3 vs. D2-Like Receptors

Receptor binding autoradiography using [³H]7-OH-DPAT (a selective D3 ligand) demonstrated that piribedil has an IC₅₀ of 30–60 nM at dopamine D3 receptors in the island of Calleja, while its IC₅₀ for inhibition of [³H]spiperone binding to D2-like receptors (D2, D3, D4) ranged from 10⁻⁷ to 10⁻⁶ M across various brain regions [1]. Overall, piribedil has a 20-fold higher affinity for D3 than for D2-like receptors [1]. At the highest concentration tested (10⁻⁵ M), piribedil inhibited dopamine D1 receptor binding by less than 50%, indicating very low affinity for D1 [1]. In contrast, pramipexole exhibits a higher affinity for D3 receptors but with a D3/D2 selectivity ratio of approximately 7- to 10-fold [2], and ropinirole shows even lower D3 selectivity (approximately 3- to 5-fold) [3].

dopamine receptor D3 selectivity receptor binding autoradiography

Unique α2-Adrenoceptor Antagonism: pKi Values Comparable to D2 Receptor Affinity

Piribedil possesses α2-adrenoceptor antagonist properties that are absent in pramipexole and ropinirole. At cloned human receptors, piribedil showed pKi values of 7.1 for hα₂A-AR and 7.2 for hα₂C-AR, which are comparable to its affinity for human D2 receptors (pKi = 6.9) [1]. Piribedil antagonized norepinephrine-induced [³⁵S]GTPγS binding at hα₂A- and hα₂C-ARs with pKb values of 6.5 and 6.9, respectively [1]. Schild analysis confirmed competitive antagonism at hα₂A-ARs (pA₂ = 6.5) [1]. In vivo, piribedil (2.5–4.0 mg/kg s.c.) accelerated hippocampal norepinephrine synthesis and elevated extracellular norepinephrine levels in hippocampus and frontal cortex [1]. In contrast, pramipexole and ropinirole exhibit negligible affinity for α₂-adrenoceptors (pKi < 5.0), making this a unique differentiating feature of piribedil [2].

α2-adrenoceptor antagonist noradrenergic vigilance receptor pharmacology

Levodopa-Sparing Effect: Head-to-Head Comparison with Bromocriptine

In a 12-month, international, randomized, double-blind trial (the Parkinson-Control study) comparing piribedil 150 mg/day with bromocriptine 25 mg/day as early adjunct to levodopa in 425 patients with Parkinson's disease stages I–III, both drugs produced similar motor improvements on UPDRS III: piribedil reduced scores by -7.9 ± 9.7 points from baseline versus -8.0 ± 9.5 for bromocriptine (difference not significant) [1]. Response rates (≥30% improvement) were 58.4% for piribedil and 55.3% for bromocriptine [1]. However, patients in the piribedil group required a smaller increase in levodopa dosage over the 12-month period compared to those receiving bromocriptine [1]. This levodopa-sparing effect reduces the cumulative levodopa exposure, which is clinically desirable for delaying levodopa-related motor complications.

levodopa-sparing adjunct therapy Parkinson's disease bromocriptine

Low Dyskinesia Potential: Preclinical Comparison with Levodopa

In MPTP-treated monkeys (a gold-standard preclinical model of Parkinson's disease), chronic administration of piribedil restored motor function while inducing few dyskinesias compared to levodopa [1]. A review of piribedil's pharmacology notes that in MPTP-lesioned primates, piribedil corrects parkinsonian signs but, unlike levodopa, appears to be a low inducer of dyskinesias after prolonged exposure [1]. In a rat model of L-DOPA-induced dyskinesias, piribedil (5 and 40 mg/kg) reduced abnormal involuntary movements including axial dystonia, orolingual dyskinesia, and forelimb dyskinesia, effects that were partially mediated by its α2-adrenoceptor antagonist properties [2].

dyskinesia levodopa motor complications preclinical model

Optimal Research and Industrial Application Scenarios for Piribedil Maleate


Monotherapy in Early Parkinson's Disease Research Models

Piribedil maleate is optimally applied in preclinical and clinical research settings investigating monotherapy for early Parkinson's disease. Based on its top-ranked SUCRA values for UPDRS-II (0.922) and UPDRS-III (0.960) as monotherapy, piribedil should be prioritized over pramipexole and ropinirole for studies where maximizing motor and daily living function improvements is the primary endpoint [1]. Procurement teams supporting early-PD clinical trials should stock piribedil maleate as a key comparator or active treatment arm.

D3 Receptor-Selective Pathway Studies

Given its 20-fold higher affinity for D3 versus D2-like receptors [1], piribedil maleate is well-suited for research focusing on D3-mediated effects, including modulation of limbic circuits, mood regulation, and cognitive function. This selectivity profile is significantly higher than that of pramipexole or ropinirole [2], making piribedil the preferred tool compound for D3-selective pharmacological investigations in rodent and primate models.

Noradrenergic and Vigilance Enhancement Studies

The unique α2-adrenoceptor antagonist properties of piribedil (pKi 7.1 for hα₂A-AR) [1] make it the dopamine agonist of choice for studies requiring enhanced noradrenergic transmission, increased vigilance, or reduced sedation. Unlike pramipexole or ropinirole, which lack this activity [2], piribedil can be used to dissect the contributions of noradrenergic mechanisms to antiparkinsonian efficacy and to investigate cognitive and alertness outcomes in Parkinson's disease models.

Levodopa-Sparing Adjunctive Therapy Protocols

For research protocols aiming to minimize cumulative levodopa exposure while maintaining motor control, piribedil maleate is indicated based on its demonstrated levodopa-sparing effect in head-to-head comparison with bromocriptine [1]. This scenario is particularly relevant for long-term preclinical studies and clinical trial designs that seek to delay the onset of levodopa-associated motor complications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piribedil maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.